N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide
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Overview
Description
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzamide moiety
Mechanism of Action
Future Directions
The future directions for research on “N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide” could include further exploration of its potential biological activities, such as its impact on dopamine receptors . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-chlorophenylamine with ethylene oxide in the presence of a base to form 1-(3-chlorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Benzamide: The final step involves coupling the sulfonylated piperazine derivative with 4-methylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
Cetirizine ethyl ester dihydrochloride: A compound with a similar piperazine structure used in allergy management.
Uniqueness
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group and benzamide moiety differentiate it from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-5-7-17(8-6-16)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-4-2-3-18(21)15-19/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFVQCYJVFJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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